molecular formula C20H26N2 B1583866 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline CAS No. 6442-08-6

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline

Cat. No.: B1583866
CAS No.: 6442-08-6
M. Wt: 294.4 g/mol
InChI Key: CGEPGDQNCRDJHS-UHFFFAOYSA-N
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Description

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is an organic compound with the molecular formula C20H26N2 It is a complex aromatic amine that features a cyclohexyl ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-methylcyclohexanone, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using hydrogenation or other reducing agents like tin and hydrochloric acid.

    Amination: The intermediate product is further reacted with 4-amino-3-methylphenylamine to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.

Scientific Research Applications

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(4-Amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenylamine
  • 2-(2-(2-Amino-4-methylphenyl)ethyl)-5-methylphenylamine
  • N-Cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine

Uniqueness

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is unique due to its specific substitution pattern on the cyclohexyl and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-14-12-16(6-8-18(14)21)20(10-4-3-5-11-20)17-7-9-19(22)15(2)13-17/h6-9,12-13H,3-5,10-11,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEPGDQNCRDJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064362
Record name Benzenamine, 4,4'-cyclohexylidenebis[2-methyl-
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Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6442-08-6
Record name 4,4′-Cyclohexylidenebis[2-methylbenzenamine]
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Record name Benzenamine, 4,4'-cyclohexylidenebis(2-methyl-
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Record name Benzenamine, 4,4'-cyclohexylidenebis[2-methyl-
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Record name Benzenamine, 4,4'-cyclohexylidenebis[2-methyl-
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Record name 4,4'-cyclohexylidenedi-o-toluidine
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Record name 4,4′-Cyclohexylidenebis[2-methylbenzenamine]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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